molecular formula C10H12O B12665700 (E)-1-Methoxy-2-(1-propenyl)benzene CAS No. 2077-36-3

(E)-1-Methoxy-2-(1-propenyl)benzene

Cat. No.: B12665700
CAS No.: 2077-36-3
M. Wt: 148.20 g/mol
InChI Key: SQNQPRDLKOZZJK-ZZXKWVIFSA-N
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Description

(E)-1-Methoxy-2-(1-propenyl)benzene, also known as trans-anethole, is an organic compound with the molecular formula C10H12O. It is a derivative of anethole, which is a major component of the essential oil of anise and fennel. This compound is known for its sweet, licorice-like aroma and is widely used in the flavoring and fragrance industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

(E)-1-Methoxy-2-(1-propenyl)benzene can be synthesized through several methods. One common method involves the methylation of anethole using methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

In industrial settings, this compound is often produced through the isomerization of anethole. This process involves the use of catalysts such as sulfuric acid or aluminum chloride to convert anethole into its trans form. The reaction is conducted under controlled conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(E)-1-Methoxy-2-(1-propenyl)benzene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form anisaldehyde or anisic acid using oxidizing agents like potassium permanganate or chromic acid.

    Reduction: Reduction of this compound can yield compounds such as 1-methoxy-2-propylbenzene.

    Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, to form corresponding substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromic acid in acetic acid.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Anisaldehyde, anisic acid.

    Reduction: 1-Methoxy-2-propylbenzene.

    Substitution: Nitroanethole, bromoanethole, chloroanethole.

Scientific Research Applications

(E)-1-Methoxy-2-(1-propenyl)benzene has a wide range of applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: Studies have shown that it possesses antimicrobial and antifungal properties, making it useful in biological research.

    Medicine: It has been investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.

    Industry: It is widely used in the flavoring and fragrance industries due to its pleasant aroma and taste.

Mechanism of Action

The mechanism of action of (E)-1-Methoxy-2-(1-propenyl)benzene involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms, leading to cell lysis. Its anti-inflammatory effects are believed to be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase.

Comparison with Similar Compounds

(E)-1-Methoxy-2-(1-propenyl)benzene can be compared with other similar compounds such as:

    Anethole: The parent compound, which exists in both cis and trans forms. This compound is the trans form of anethole.

    Estragole: A structural isomer of anethole with a methoxy group at the 4-position instead of the 1-position.

    Safrole: Another phenylpropene with a methylenedioxy group instead of a methoxy group.

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties compared to its isomers and analogs.

Properties

CAS No.

2077-36-3

Molecular Formula

C10H12O

Molecular Weight

148.20 g/mol

IUPAC Name

1-methoxy-2-[(E)-prop-1-enyl]benzene

InChI

InChI=1S/C10H12O/c1-3-6-9-7-4-5-8-10(9)11-2/h3-8H,1-2H3/b6-3+

InChI Key

SQNQPRDLKOZZJK-ZZXKWVIFSA-N

Isomeric SMILES

C/C=C/C1=CC=CC=C1OC

Canonical SMILES

CC=CC1=CC=CC=C1OC

Origin of Product

United States

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